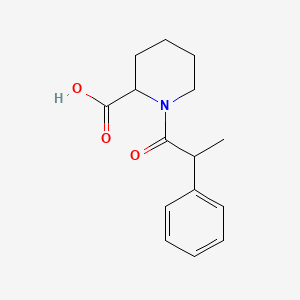

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-phenylpropanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(12-7-3-2-4-8-12)14(17)16-10-6-5-9-13(16)15(18)19/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUJBIAVPUXPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation-Based Synthesis of Piperidine-2-carboxylic Acid Derivatives

A key step in synthesizing piperidine-2-carboxylic acid derivatives involves the catalytic hydrogenation of pyridinecarboxylic acid isomers. The patent CN102174011A describes a robust method for preparing 2-piperidinecarboxylic acid (pipecolic acid), which is the core scaffold for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid synthesis.

Process Overview:

- Starting Material: 2-pyridinecarboxylic acid (also known as picolinic acid)

- Catalyst: Palladium on activated charcoal (Pd/C), typically 0.01–0.05 weight ratio relative to substrate, with 5% Pd content

- Solvent: Water in a weight ratio of 5–8 relative to the pyridinecarboxylic acid

- Reaction Conditions: Hydrogenation under nitrogen atmosphere with hydrogen gas feed, at 90–100 °C, and pressure of 4–5 MPa

- Duration: 3–4 hours of hydrogenation

- Post-Reaction Processing: Removal of Pd catalyst by filtration, underpressure distillation to remove ~50% moisture, cooling to 30 °C, addition of methanol to precipitate pipecolic acid, further cooling to 0 °C, and centrifugation to isolate the solid product

Reaction Scheme Summary:

| Step | Details |

|---|---|

| Catalyst loading | 0.01–0.05 weight ratio Pd/C |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa hydrogen |

| Solvent | Water (5–8 times weight of substrate) |

| Reaction time | 3–4 hours |

| Product isolation | Filtration, distillation, methanol precipitation, centrifugation |

The yield of pipecolic acid obtained is approximately 85.26% relative to the starting 2-pyridinecarboxylic acid, with purity between 98% and 102% and melting point 273–278 °C.

Chemical Reactions Analysis

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various derivatives of the original compound.

Scientific Research Applications

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aryl vs. Heteroaryl Groups: Compounds with aromatic substituents (e.g., biphenyl in Compound 4a or phenylpropanoyl in the target compound) exhibit higher lipophilicity, favoring membrane permeability.

- However, this may also increase metabolic susceptibility.

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups in Compound 4a and dimethoxybenzyl in Compound 11 enhance electron density, possibly stabilizing π-π interactions. Nitro groups in 1-[(3-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid introduce electron-withdrawing effects, altering reactivity and binding kinetics.

Spectroscopic Differentiation

- NMR Signatures: The target compound’s ¹H NMR would show distinct aromatic proton signals (~7 ppm for phenylpropanoyl) and methyl/methylene resonances (~1.3–2.3 ppm for propanoyl chain), differing from sulfonyl derivatives (e.g., δ 3.8–4.0 ppm for sulfonyl-linked protons in ).

- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]⁺ = 400.2019 for biphenyl derivatives ) highlight the utility of precise mass measurements in structural confirmation.

Biological Activity

1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a phenylpropanoyl group. The compound is a white crystalline solid that is soluble in organic solvents but exhibits low solubility in water. Its structural characteristics contribute to its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an enzyme modulator , influencing biochemical pathways by either inhibiting or activating specific enzymes. The piperidine ring structure allows it to bind effectively to active sites, leading to various physiological effects.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, compounds with similar structures have demonstrated significant inhibitory activity against tumor growth, indicating a potential role in cancer treatment .

- Neuromodulation : As an intermediate in the L-lysine metabolic pathway, this compound may influence neurotransmitter levels in the brain, suggesting potential applications in neuropharmacology .

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct biological profiles. For example:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid | Moderate anticancer activity |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Stronger inhibition of certain enzyme activities |

| 2-Amino-4-(1-piperidine)pyridine derivatives | Limited anticancer properties |

This table illustrates how variations in structure can lead to differences in biological efficacy.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of piperidine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types, with a minimum inhibitory concentration (MIC) ranging from 2–4 µg/mL against standard strains . Further investigations are necessary to fully elucidate the mechanisms underlying these effects.

Neuromodulatory Effects

Another study focused on the uptake and metabolism of delta 1-piperidine-2-carboxylic acid (a related compound) within the rat cerebral cortex. This research highlighted the Na+-dependent transport mechanisms and potential implications for neuromodulation, suggesting that similar compounds could influence neurotransmitter dynamics significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Phenylpropanoyl)piperidine-2-carboxylic acid, and what key steps are involved?

- Methodological Answer : The synthesis typically begins with (S)-piperidine-2-carboxylic acid derivatives. A multi-step approach includes:

- Esterification : Reacting piperidine-2-carboxylic acid with methanol and thionyl chloride to form the methyl ester .

- Acylation : Introducing the 2-phenylpropanoyl group via coupling reactions, often using benzaldehyde derivatives as intermediates (e.g., 3-fluoro-benzaldehyde in Table 14 of EP 4374877 A2) .

- Purification : Chromatography or recrystallization to isolate the product.

- Key Challenges : Sensitivity to reaction conditions (e.g., temperature, stoichiometry) necessitates precise control to avoid side products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : For structural confirmation, particularly H and C NMR to resolve the piperidine ring and phenylpropanoyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO with MW 261.32).

- Melting Point Analysis : Cross-referenced with literature values (e.g., similar piperidine derivatives in report mp 151–186°C) .

Q. How should researchers handle solubility and stability issues during experimental workflows?

- Methodological Answer :

- Solubility : Test polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) under controlled pH.

- Stability : Store in airtight, light-protected containers at –20°C, as recommended for analogous compounds in safety guidelines .

- Degradation Monitoring : Use HPLC or TLC to detect hydrolysis of the propanoyl group under acidic/basic conditions.

Advanced Research Questions

Q. How can researchers resolve low synthetic yields in the preparation of this compound?

- Methodological Answer :

- Optimize Coupling Conditions : Replace traditional reagents (e.g., thionyl chloride) with carbodiimides (EDC/HOBt) to enhance acylation efficiency .

- Catalyst Screening : Explore palladium or organocatalysts for stereoselective synthesis.

- Scale-Up Adjustments : Address cost limitations by using cheaper starting materials (e.g., racemic piperidine-2-carboxylic acid) followed by chiral resolution .

Q. What strategies are recommended for determining the stereochemistry of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.

- Optical Rotation : Compare experimental [α] values with literature data for related compounds (e.g., (R)-piperidine-2-carboxylic acid derivatives in ) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.

Q. How can contradictory data on physical properties (e.g., melting points) be reconciled across studies?

- Methodological Answer :

- Source Cross-Validation : Compare data from authoritative databases (e.g., NIST Chemistry WebBook for piperidine-2-carboxylic acid derivatives ).

- Purity Assessment : Re-measure properties after rigorous purification (e.g., recrystallization ≥3 times).

- Environmental Controls : Document humidity/temperature during measurements, as hygroscopicity may affect mp .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the phenylpropanoyl group (e.g., halogenation, methylation) as seen in ’s brominated derivative .

- Biological Assays : Pair with in vitro testing (e.g., enzyme inhibition) to correlate substituent effects with activity.

- Computational Modeling : Use DFT or molecular docking to predict binding interactions based on steric/electronic profiles.

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.